3-(2-Bromoanilino)-3-oxopropanoic acid
Description
3-(2-Bromoanilino)-3-oxopropanoic acid is a brominated aromatic compound featuring a propanoic acid backbone substituted with a 2-bromoanilino group at the β-keto position. Its molecular formula is C₉H₈BrNO₃, with a molecular weight of 274.07 g/mol (calculated from analogs in ). This compound is structurally characterized by:
- A β-keto acid moiety, enabling participation in keto-enol tautomerism and nucleophilic reactions.
- A 2-bromoanilino group, which introduces steric and electronic effects due to the bromine atom’s position on the aromatic ring.
Applications: The compound is hypothesized to serve as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting enzymes or receptors, given its structural similarity to inhibitors described in .
Properties
CAS No. |
123019-95-4 |
|---|---|
Molecular Formula |
C9H8BrNO3 |
Molecular Weight |
258.07 g/mol |
IUPAC Name |
3-(2-bromoanilino)-3-oxopropanoic acid |
InChI |
InChI=1S/C9H8BrNO3/c10-6-3-1-2-4-7(6)11-8(12)5-9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) |
InChI Key |
JLSGNTVMVLHUOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(=O)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Fluorine substitution (e.g., in ) introduces electronegativity, improving metabolic stability in drug candidates.
Positional Isomerism :
- The 2-bromo substituent (target compound) creates steric hindrance near the amide bond, possibly reducing hydrolysis rates compared to 4-bromo analogs .
- 3-Bromo derivatives (e.g., ) lack the amide linkage, limiting their utility in peptide-mimetic drug design.
Functional Group Modifications :
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